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Compound of Interest

Compound Name: 2-Ethyl-2-adamantanol

Cat. No.: B087108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-
2-adamantanol, a key intermediate in various synthetic applications. Due to the limited

availability of public domain data, this guide presents directly acquired Nuclear Magnetic

Resonance (NMR) data for 2-Ethyl-2-adamantanol and supplements it with Infrared (IR)

Spectroscopy and Mass Spectrometry (MS) data from the closely related parent compound, 2-

adamantanol, to provide valuable comparative insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the ¹H and ¹³C NMR data for 2-Ethyl-2-
adamantanol.

¹H NMR Data for 2-Ethyl-2-adamantanol
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

2.07 d 12.1
2H, 4ax, 9ax

adamantane-H

1.94 d 12.1
2H, 8ax, 10ax

adamantane-H

1.75-1.83 m -
2H, 5,7 adamantane-

H

1.40-1.70 m -

10H, 1,3, 4eq, 9eq, 6,

8eq, 10eq

adamantane-H,

CH₂CH₃

0.86 t 7.0 3H, CH₂CH₃

Note: The assignments are based on the provided data and established knowledge of

adamantane NMR spectra.

¹³C NMR Data for 2-Ethyl-2-adamantanol[1]
Solvent: CDCl₃ Frequency: 50 MHz
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Chemical Shift (δ) ppm Assignment

74.9 C-2 (adamantane)

38.5 C-6 (adamantane)

36.6 C-1,3 (adamantane)

34.6 C-4,9 (adamantane)

33.0 C-8,10 (adamantane)

30.6 CH₂CH₃

27.5 C-5,7 (adamantane)

27.4 C-5,7 (adamantane)

6.4 CH₂CH₃

Infrared (IR) Spectroscopy
Experimental IR data for 2-Ethyl-2-adamantanol is not readily available in the public domain.

As a point of reference, the IR data for the parent compound, 2-adamantanol, is presented

below. The characteristic O-H stretch of the alcohol and the C-H stretches of the adamantane

cage are expected to be present in 2-Ethyl-2-adamantanol as well.

Characteristic IR Absorptions for 2-Adamantanol
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad O-H stretch

~2900 Strong
C-H stretch (adamantane

cage)

~1450 Medium C-H bend (adamantane cage)

~1090 Strong C-O stretch

Mass Spectrometry (MS)
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Similar to the IR data, a published mass spectrum for 2-Ethyl-2-adamantanol could not be

located. The mass spectrum of 2-adamantanol is provided as a reference. The fragmentation

pattern of 2-Ethyl-2-adamantanol is expected to show similarities, with characteristic losses of

water and the ethyl group.

Mass Spectrometry Data for 2-Adamantanol
m/z Relative Intensity (%) Assignment

152 Moderate [M]⁺ (Molecular Ion)

135 High [M-OH]⁺

134 High [M-H₂O]⁺

93 High [C₇H₉]⁺

79 High [C₆H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain a singlet for each

unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy (KBr Pellet Method)
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Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized compound.
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General Spectroscopic Analysis Workflow
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A general workflow for spectroscopic analysis.

Disclaimer: The Infrared Spectroscopy and Mass Spectrometry data presented in this guide are

for the related compound 2-adamantanol and are intended to provide an approximate

reference. Experimental data for 2-Ethyl-2-adamantanol may vary. Researchers are advised

to acquire experimental data for 2-Ethyl-2-adamantanol for precise characterization.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-2-adamantanol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087108#spectroscopic-data-of-2-ethyl-2-
adamantanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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